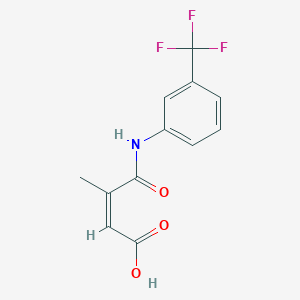amine CAS No. 950230-36-1](/img/structure/B511642.png)
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is an organic compound characterized by its unique structural features It contains a sulfonyl group attached to a phenyl ring, which is further substituted with dimethyl and propoxy groups The compound also has an amine group bonded to a methylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is functionalized with dimethyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide or sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and sulfonamides.
Aplicaciones Científicas De Investigación
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological effects. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dimethyl-2-methoxyphenyl)sulfonylamine
- (4,5-Dimethyl-2-ethoxyphenyl)sulfonylamine
- (4,5-Dimethyl-2-butoxyphenyl)sulfonylamine
Uniqueness
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is unique due to its specific combination of substituents on the phenyl ring. The propoxy group provides distinct steric and electronic properties compared to methoxy, ethoxy, or butoxy groups. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
IUPAC Name |
N-butan-2-yl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-8-19-14-9-11(3)12(4)10-15(14)20(17,18)16-13(5)7-2/h9-10,13,16H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFDCDVAQGFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511568.png)





![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511596.png)
![3-fluoro-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide](/img/structure/B511597.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B511606.png)
amine](/img/structure/B511608.png)
